molecular formula C18H32N6O12S6 B12765842 N,N''-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate) CAS No. 81862-05-7

N,N''-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate)

Cat. No.: B12765842
CAS No.: 81862-05-7
M. Wt: 716.9 g/mol
InChI Key: KZRXUZQPGVQWKT-PHDNWEKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate): is a complex organic compound with a molecular formula of C18-H32-N6-O12-S6 and a molecular weight of 716.92 . This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfinyl, carbamoyl, and thioacetimidate moieties.

Preparation Methods

The synthesis of N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate) involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the 1,2,3-propanetriyltris(oxysulfinyl) intermediate, which is then reacted with S-methyl N-((methylcarbamoyl)oxy)thioacetimidate under controlled conditions to form the final product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate) undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate) involves its interaction with specific molecular targets. The compound’s sulfinyl and carbamoyl groups are believed to play a crucial role in its biochemical activity, potentially interacting with enzymes and proteins to modulate their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Compared to other similar compounds, N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate) stands out due to its unique combination of functional groups. Similar compounds include:

    N,N’,N’'-Tris(oxysulfinyl)tris(thioacetimidate): Lacks the carbamoyl groups, resulting in different reactivity and applications.

    N,N’,N’'-Tris((1,2,3-propanetriyl)tris(oxysulfinyl))tris(S-methyl thioacetimidate):

This detailed article provides a comprehensive overview of N,N’'-Tris((1,2,3-propyltrioxy)sulfinyl)tris(S-methyl N-((methylcarbamoyl)oxy)thioacetimidate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81862-05-7

Molecular Formula

C18H32N6O12S6

Molecular Weight

716.9 g/mol

IUPAC Name

methyl (1Z)-N-[2,3-bis[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]propyl-methylsulfinamoyl]oxycarbonyloxyethanimidothioate

InChI

InChI=1S/C18H32N6O12S6/c1-12(37-7)19-31-16(25)34-40(28)22(4)10-15(24(6)42(30)36-18(27)33-21-14(3)39-9)11-23(5)41(29)35-17(26)32-20-13(2)38-8/h15H,10-11H2,1-9H3/b19-12-,20-13-,21-14-

InChI Key

KZRXUZQPGVQWKT-PHDNWEKDSA-N

Isomeric SMILES

C/C(=N/OC(=O)OS(=O)N(CC(N(S(=O)OC(=O)O/N=C(\SC)/C)C)CN(S(=O)OC(=O)O/N=C(\SC)/C)C)C)/SC

Canonical SMILES

CC(=NOC(=O)OS(=O)N(C)CC(CN(C)S(=O)OC(=O)ON=C(C)SC)N(C)S(=O)OC(=O)ON=C(C)SC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.